molecular formula C11H11BrN2O2S B1484385 6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-65-2

6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484385
CAS No.: 2097997-65-2
M. Wt: 315.19 g/mol
InChI Key: SEKDHZTUHSQYAF-UHFFFAOYSA-N
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Description

This compound is a brominated tetrahydropyrimidine-dione derivative featuring a 5-bromothiophen-2-yl substituent at position 6 and an isopropyl group at position 2.

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-6(2)14-10(15)5-7(13-11(14)16)8-3-4-9(12)17-8/h3-6H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKDHZTUHSQYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14BrN3O2S
  • Molecular Weight : 315.22 g/mol

This compound features a bromothiophene moiety which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidines exhibit potent antimicrobial properties. The compound in focus has been evaluated against various bacterial and fungal strains.

In Vitro Antimicrobial Testing

In a study assessing the antimicrobial activity of several tetrahydropyrimidine derivatives, the following results were observed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 mg/mL
Escherichia coli0.50 mg/mL
Candida albicans0.20 mg/mL

These findings indicate that the compound exhibits significant antibacterial and antifungal activities, particularly against Candida albicans, which is notable given the rising resistance to conventional antifungal agents .

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays targeting different cancer cell lines.

Cytotoxicity Assays

In cytotoxicity assays against human cancer cell lines such as HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer), the following results were recorded:

Cell LineIC50 (µM)
HeLa15.0
K56210.5
MDA-MB-23112.0

The compound demonstrated a promising cytotoxic effect with an IC50 value below 20 µM for all tested cell lines, indicating its potential as a lead compound in anticancer drug development .

Enzymatic Inhibition

Another area of biological activity for this compound is its ability to inhibit specific enzymes.

α-Glucosidase Inhibition

The compound was tested for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism:

CompoundIC50 (µM)
This compound8.0

This level of inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

Case Study 1: Antimicrobial Efficacy

In a clinical study published in Pharmaceutical Biology, researchers evaluated the efficacy of tetrahydropyrimidines against multi-drug resistant strains of bacteria. The results indicated that derivatives similar to the compound in focus exhibited significant activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Cancer Treatment Potential

A study conducted by Zhang et al. investigated the effects of various tetrahydropyrimidines on tumor growth in vivo. The results showed that administration of the compound led to a reduction in tumor size in xenograft models of breast cancer .

Comparison with Similar Compounds

Structural Comparisons

Key Substituents and Their Effects
Compound Name Substituents at Position 6 Substituents at Position 3/Other Positions Notable Features
Target Compound 5-Bromothiophen-2-yl Propan-2-yl Bromine on thiophene enhances electrophilicity; isopropyl increases steric bulk.
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) Thiophen-2-yl (non-brominated) Phenyl at position 4 Lack of bromine reduces electron-withdrawing effects; phenyl may enhance π-π stacking.
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl ester at position 6 Bromophenyl vs. bromothiophene alters aromatic system interactions; ester group improves solubility.
6-Amino-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione (JFD) Amino group at position 6; bromine at position 5 None Amino group increases polarity; bromine position differs, affecting electronic distribution.
1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-Bromophenyl)methyl None Bromophenyl linked via methyl group adds flexibility; meta-substitution may reduce steric hindrance.
6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 3,5-Dimethylbenzyl Ethyl at position 5; phenoxyethoxy at N1 Bulky benzyl and phenoxyethoxy groups impact crystal packing and hydrogen bonding.
Electronic and Steric Effects
  • Bromothiophene vs. Bromophenyl : The thiophene ring (aromatic sulfur heterocycle) in the target compound introduces conjugation differences compared to bromophenyl analogs (e.g., ). Thiophene’s lower aromaticity and sulfur atom may alter redox properties and binding interactions.
  • Isopropyl vs.

Physical and Crystallographic Properties

  • Crystal Packing : The compound in forms hydrogen-bonded dimers via N–H⋯O interactions. The target compound’s bromothiophene and isopropyl groups may disrupt similar packing, leading to altered melting points or solubility.
  • Solubility: Bromothiophene’s hydrophobicity and isopropyl’s bulk may reduce aqueous solubility compared to analogs with polar groups (e.g., amino in JFD or ester in ).

Potential Bioactivity

  • Bromine’s Role : Enhances binding to electron-rich biological targets (e.g., enzymes or DNA) via halogen bonding.
  • Thiophene vs. Phenyl : Thiophene’s sulfur atom may participate in unique interactions, such as metal coordination or hydrophobic contacts.

Preparation Methods

Bromination Using Bromine in Chloroform

  • Procedure:
    A precursor compound (denoted as L1-T, 140 mg, 0.27 mmol) is dissolved in 20 mL chloroform in a 50 mL round-bottom flask equipped with stirring and a condenser. Bromine (90 mg, 0.56 mmol) is added dropwise at room temperature. The mixture is stirred for 10 minutes at room temperature, then heated to 60°C and stirred for an additional hour under an inert atmosphere using Schlenk technique.
  • Workup:
    After cooling, the mixture is poured into water and extracted with dichloromethane (CH2Cl2). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from CH2Cl2/methanol to yield the brominated product as a purple solid.
  • Yield: 81%.

Bromination Using N-Bromosuccinimide (NBS) at 50°C

  • Procedure:
    Compound 3 (1.0 g, 1.9 mmol) is stirred in 50 mL chloroform at room temperature for 10 minutes in the dark. NBS (746 mg, 4.2 mmol) dissolved in 50 mL chloroform is added dropwise. The reaction mixture is refluxed at 50°C for 12 hours.
  • Workup:
    After completion, solvent is evaporated under reduced pressure. The dark purple solid is purified by column chromatography using petroleum ether/ethyl acetate (50:1) as eluent.
  • Yield: 80%.

Bromination Using N-Bromosuccinimide (NBS) at Low Temperature (-0.16°C)

  • Procedure:
    Compound 3 (1.01 g, 2.05 mmol) is dissolved in 50 mL chloroform and cooled to 273 K (-0.16°C). NBS is added in small portions while stirring. The mixture is allowed to warm to room temperature and stirred for 2 hours after complete addition.
  • Workup:
    Reaction mixture is poured into water and extracted with chloroform. The organic phase is evaporated and the resulting dark red solid is purified by column chromatography using chloroform/petroleum ether as eluent.
  • Yield: 71%.

Comparative Summary Table of Preparation Methods

Method No. Brominating Agent Solvent Temperature Reaction Time Yield Purification Method Notes
1 Bromine Chloroform 20–60°C ~1.17 h 81% Recrystallization (CH2Cl2/MeOH) Inert atmosphere, Schlenk technique
2 N-Bromosuccinimide Chloroform Reflux at 50°C 12 h 80% Column chromatography (PE/EA 50:1) Dark purple solid
3 N-Bromosuccinimide Chloroform -0.16°C to RT 2 h 71% Column chromatography (CHCl3/PE) Dark red solid

PE = Petroleum Ether; EA = Ethyl Acetate; MeOH = Methanol

Analytical Data Supporting Preparation

  • NMR (1H and 13C): Characteristic chemical shifts confirm substitution pattern and integrity of the tetrahydropyrimidine core after bromination.
  • FTIR: Peaks corresponding to carbonyl groups (C=O) and aromatic thiophene rings are consistent with the expected structure.
  • Physical Appearance: Products isolated as purple or dark red solids depending on method, indicating successful bromination of thiophene rings.

Notes on Reaction Conditions and Optimization

  • The use of inert atmosphere and Schlenk techniques in bromine-mediated synthesis prevents side reactions and oxidation, enhancing yield and purity.
  • Temperature control is critical; lower temperatures with NBS reduce side reactions but may require longer reaction times or result in slightly lower yields.
  • Purification by recrystallization is preferred for bromine method, while column chromatography is necessary for NBS methods due to by-product formation.
  • Reaction times vary significantly: short for bromine (about 1 hour) versus longer reflux times for NBS (up to 12 hours), reflecting different reactivity profiles.

Q & A

Basic: What are the key synthetic routes for 6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

The synthesis typically involves multi-step reactions starting with functionalized thiophene and pyrimidine precursors. A common approach includes:

  • Step 1 : Bromination of thiophene derivatives to introduce the 5-bromo substituent.
  • Step 2 : Cyclocondensation of the bromothiophene intermediate with urea/thiourea derivatives and a ketone (e.g., acetone) under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidinedione core .
  • Step 3 : Purification via column chromatography or recrystallization, with characterization using NMR and HPLC .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to protic solvents.
  • Catalyst screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ can accelerate cyclocondensation while reducing side reactions .
  • Temperature control : Slow heating (60–80°C) minimizes decomposition of the bromothiophene intermediate.
  • Regioselectivity analysis : Use in situ FT-IR or LC-MS to monitor intermediate formation and adjust stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH), bromothiophene protons (δ 6.8–7.2 ppm), and the tetrahydropyrimidinedione carbonyl signals (δ 160–170 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C₁₁H₁₂BrN₂O₂S).
  • X-ray crystallography : For unambiguous structural confirmation, particularly to resolve tautomeric ambiguities in the pyrimidinedione ring .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies; IC₅₀ for cytotoxicity) .
  • Purity verification : Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts.
  • Orthogonal assays : Validate target engagement via enzyme inhibition studies (e.g., kinase assays) or cellular thermal shift assays (CETSA) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Poor in aqueous buffers; requires DMSO or DMF for stock solutions (typical working concentration ≤10 mM).
  • Stability : Degrades under prolonged UV light or high humidity. Store at –20°C under inert gas (N₂/Ar) .
  • Analytical validation : Monitor stability via HPLC at 254 nm over 24–72 hours .

Advanced: What computational strategies are used to predict the compound’s interaction with biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites (e.g., kinase ATP pockets) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.
  • QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using descriptors like logP and HOMO-LUMO gaps .

Basic: How is the compound’s purity validated for in vitro studies?

  • HPLC : Use a C18 column with UV detection (λ = 230–280 nm) and acetonitrile/water gradients.
  • Elemental analysis : Confirm C, H, N, S, and Br content within ±0.4% of theoretical values .
  • TGA/DSC : Ensure thermal stability up to 150°C to rule out solvent residues .

Advanced: What strategies address low bioavailability in preclinical testing?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and pharmacokinetics .
  • Metabolic profiling : Perform liver microsome assays to identify rapid clearance pathways .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential bromine vapor release.
  • Waste disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced: How can cross-disciplinary applications (e.g., materials science) be explored for this compound?

  • Electrochemical studies : Test conductivity in organic semiconductors using cyclic voltammetry.
  • Photophysical characterization : Measure fluorescence quantum yield for potential use in optoelectronic devices .
  • Coordination chemistry : Screen for metal-binding activity with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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